molecular formula C14H11ClN4OS B2954253 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide CAS No. 488821-79-0

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide

Cat. No. B2954253
CAS RN: 488821-79-0
M. Wt: 318.78
InChI Key: WMQDGRVBJZKRSL-UHFFFAOYSA-N
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Description

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a study described the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide” are not available in the retrieved data, thiazole derivatives have been reported to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

    Antimicrobial Activity

    Some thiazole derivatives have been studied for their potential to combat antimicrobial drug resistance by pathogens .

    Anticancer Activity

    Thiazole compounds have been reported to show cytotoxicity against human tumor cell lines, indicating potential use in cancer treatment .

    Antifungal Activity

    Certain thiazole derivatives have shown potent antifungal activity against Candida species .

    Neurological Applications

    A derivative of a similar structure was found to be a potent and selective D4 dopamine receptor ligand, suggesting potential applications in neurological research .

    Anticonvulsant Activity

    Some derivatives have shown activity in seizure tests, indicating potential as anticonvulsant agents .

Future Directions

The future directions for “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their diverse biological activities, these compounds could be further optimized and developed into effective therapeutic agents .

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4OS/c1-19-12(6-7-16-19)13(20)18-14-17-11(8-21-14)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQDGRVBJZKRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

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